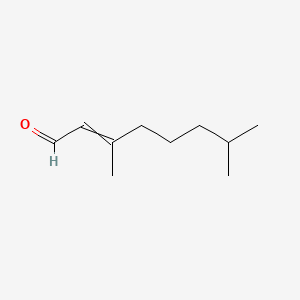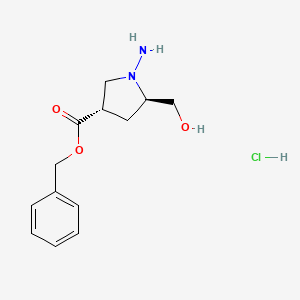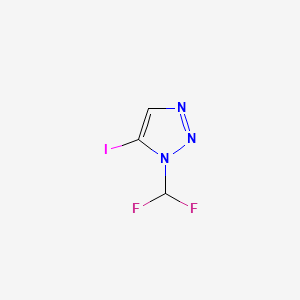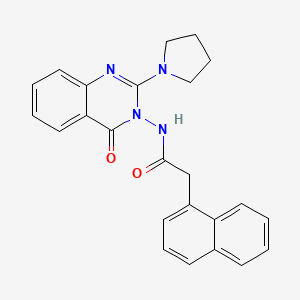
1-(4b-Methyl-5,6,7,8,8a,9-hexahydrocarbazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4b-Methyl-5,6,7,8,8a,9-hexahydrocarbazol-1-yl)ethanone is a complex organic compound with a unique structure. It belongs to the class of carbazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
The synthesis of 1-(4b-Methyl-5,6,7,8,8a,9-hexahydrocarbazol-1-yl)ethanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the carbazole core, followed by the introduction of the ethanone group. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
1-(4b-Methyl-5,6,7,8,8a,9-hexahydrocarbazol-1-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Addition: Addition reactions can occur at the double bonds present in the structure, leading to the formation of addition products.
Aplicaciones Científicas De Investigación
1-(4b-Methyl-5,6,7,8,8a,9-hexahydrocarbazol-1-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound exhibits various biological activities, making it a subject of interest in pharmacological studies.
Medicine: It has potential therapeutic applications due to its biological properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 1-(4b-Methyl-5,6,7,8,8a,9-hexahydrocarbazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1-(4b-Methyl-5,6,7,8,8a,9-hexahydrocarbazol-1-yl)ethanone can be compared with other carbazole derivatives, such as:
Carbazole: The parent compound with a simpler structure and different biological activities.
1-(9H-Carbazol-1-yl)ethanone: A similar compound with a different substitution pattern, leading to variations in its properties and applications.
3,6-Dibromo-9-ethylcarbazole: Another derivative with distinct chemical and biological characteristics.
Propiedades
Número CAS |
53155-57-0 |
|---|---|
Fórmula molecular |
C15H19NO |
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
1-(4b-methyl-5,6,7,8,8a,9-hexahydrocarbazol-1-yl)ethanone |
InChI |
InChI=1S/C15H19NO/c1-10(17)11-6-5-7-12-14(11)16-13-8-3-4-9-15(12,13)2/h5-7,13,16H,3-4,8-9H2,1-2H3 |
Clave InChI |
XOGFIDVAMGYSTE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C2C(=CC=C1)C3(CCCCC3N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Spiro[3.4]oct-6-ene-1,3-dione](/img/structure/B13939935.png)







![1H-Naphtho[2,1-b]pyran-1-one, 3-acetyl-7,8-dimethoxy-2-methyl-](/img/structure/B13939966.png)
![3-Bromo-6-fluorobenzo[b]thiophene](/img/structure/B13939974.png)
